molecular formula C12H21NO4 B3188670 Tert-butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate CAS No. 228270-33-5

Tert-butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate

Cat. No.: B3188670
CAS No.: 228270-33-5
M. Wt: 243.30 g/mol
InChI Key: GFLBASJQJLQUMN-ULKQDVFKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

CAS No.

228270-33-5

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

tert-butyl (1R,5S)-9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-4-8-6-16-7-9(5-13)10(8)14/h8-10,14H,4-7H2,1-3H3/t8-,9+,10?

InChI Key

GFLBASJQJLQUMN-ULKQDVFKSA-N

SMILES

CC(C)(C)OC(=O)N1CC2COCC(C1)C2O

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2COC[C@H](C1)C2O

Canonical SMILES

CC(C)(C)OC(=O)N1CC2COCC(C1)C2O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of tert-butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate involves similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of tert-butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate involves its role as a protecting group. It forms stable intermediates that prevent reactive sites from undergoing unwanted reactions. This stability is due to the steric hindrance provided by the tert-butyl group and the bicyclic structure .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: tert-Butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate
  • CAS No.: 1147557-68-3
  • Molecular Formula: C₁₂H₂₁NO₄
  • Molecular Weight : 243.30 g/mol
  • Storage : 2–8°C .

Structural Features: This compound belongs to the bicyclo[3.3.1]nonane family, featuring a fused bicyclic scaffold with an oxygen (3-oxa) and nitrogen (7-aza) heteroatom. The 9-hydroxy group introduces polarity, while the tert-butoxycarbonyl (Boc) group at position 7 enhances steric protection and modulates reactivity . Stereochemical variants such as (1R,5S) are noted in synthesis protocols .

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and physicochemical distinctions between the target compound and its analogs.

Table 1: Key Structural and Functional Comparisons

Compound Name CAS No. Key Differences Functional Impact References
This compound 1147557-68-3 Reference compound with hydroxyl group at C9 Hydroxyl enables hydrogen bonding; Boc group aids stability
tert-Butyl 7-oxo-3-thia-9-azabicyclo[3.3.1]nonane-9-carboxylate - Oxa → Thia substitution; 7-oxo group Thia (sulfur) increases lipophilicity; oxo group alters reactivity
tert-Butyl 9-amino-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate 1251015-74-3 Hydroxyl → Amino substitution at C9 Amino group enhances basicity and nucleophilicity
tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate 864448-41-9 Additional nitrogen at C9 (7,9-diaza) Increased hydrogen bonding potential; altered pharmacokinetics
7-[(tert-Butoxy)carbonyl]-3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid - Hydroxyl → Carboxylic acid at C9 Higher polarity and acidity; potential for salt formation
tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate 1250998-80-1 Spiro[3.5]nonane scaffold; fluorine substitution Spiro geometry affects ring strain; fluorine enhances metabolic stability

Structural and Functional Analysis

Heteroatom Substitution

  • Oxygen vs. Sulfur : Replacement of 3-oxa with 3-thia (e.g., CAS 864448-41-9) introduces sulfur, increasing lipophilicity and altering metabolic pathways .
  • Diaza vs. Oxa-Aza Systems: The 7,9-diaza analog (CAS 864448-41-9) has two nitrogens, enhancing hydrogen-bonding capacity and basicity compared to the mono-aza target compound .

Functional Group Variations

  • Hydroxyl vs. Amino: The 9-amino analog (CAS 1251015-74-3) exhibits higher nucleophilicity, making it more reactive in coupling reactions than the hydroxyl-bearing parent compound .
  • Carboxylic Acid Derivative : The 9-carboxylic acid variant (MDL MFCD28388984) introduces ionizable groups, improving aqueous solubility but requiring careful pH control during synthesis .

Scaffold Modifications

  • Bicyclo vs. Spiro Systems : Spiro compounds (e.g., PBLL1442) exhibit distinct conformational rigidity, influencing binding to biological targets like enzymes or receptors .

Research and Application Insights

  • Medicinal Chemistry: The target compound’s bicyclo[3.3.1]nonane core is valued in drug design for mimicking peptide conformations. Its hydroxyl variant may serve as a precursor to kinase inhibitors, while amino derivatives are explored in protease-targeting therapies .
  • Limitations : Sparse data on exact melting points, solubility values, and in vivo efficacy necessitates further characterization of these analogs .

Biological Activity

Tert-butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate (CAS No. 1147557-68-3) is a compound of significant interest in pharmacology, particularly for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C12H21NO4C_{12}H_{21}NO_{4} with a molecular weight of approximately 243.30 g/mol. The compound features a bicyclic structure that contributes to its unique biological properties.

This compound has been identified primarily as an orexin receptor antagonist, which plays a crucial role in regulating various physiological functions such as sleep, appetite, and stress responses. The orexin system is implicated in several neuropsychiatric disorders, making this compound a candidate for therapeutic intervention in conditions like anxiety, depression, and sleep disorders.

Key Mechanisms:

  • Orexin Receptor Antagonism : The compound selectively binds to orexin receptors (OX1 and OX2), inhibiting their activity and thereby modulating neuropeptide signaling pathways associated with anxiety and stress responses .
  • Antidepressant-like Effects : Research indicates that chronic administration of this compound induces antidepressant-like effects in animal models, suggesting its potential utility in treating mood disorders .

Table 1: Summary of Biological Activities

Activity Model/Study Findings
Orexin Receptor AntagonismRat modelsAttenuated cardiovascular responses to conditioned fear .
Antidepressant-like ActivityMouse model of depressionInduced significant reductions in depressive behaviors .
Cognitive FunctionRat modelsMaintained intact learning and memory capabilities during treatment .
Appetite RegulationFasting rat modelsReduced natural activation induced by orexin A in response to food cues .
Nicotine Self-administrationRat modelsDisplayed pharmacological activity affecting nicotine-seeking behavior .

Case Studies

  • Orexin Receptor Modulation : A study demonstrated that the administration of this compound significantly reduced anxiety-like behaviors in rats subjected to stress-inducing conditions, supporting its role as an orexin receptor antagonist .
  • Cognitive Effects : In another investigation involving the rat fear-potentiated startle paradigm, the compound was shown to preserve cognitive functions while attenuating fear responses, indicating its potential for treating anxiety-related disorders without impairing cognitive abilities .

Q & A

Q. Table 1. Key Spectroscopic Data for Structural Confirmation

TechniqueParametersObservationsReference
¹H NMR (400 MHz, CDCl₃)δ 1.45 (s, 9H, Boc), 4.20 (m, 1H, OH)Confirms Boc protection and hydroxyl group
¹³C NMRδ 155.2 (C=O), 80.1 (C-O)Validates ester and ether linkages
HRMS (ESI+)m/z 244.1543 [M+H]⁺Matches theoretical mass (243.3 g/mol)

Q. Table 2. Synthetic Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature0–5°C (cyclization)Prevents side reactions
Catalyst Loading5% Pd/CMaximizes hydrogenation efficiency
SolventAnhydrous THFEnhances Boc group stability

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.